7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one
Overview
Description
7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7ClO2 It is a derivative of indanone, characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 5th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 5-hydroxy-2,3-dihydro-1H-inden-1-one. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 7-chloro-5-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 7-chloro-2,3-dihydro-1H-inden-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the chlorine atom, which may result in different chemical and biological properties.
7-Chloro-2,3-dihydro-1H-inden-1-one:
7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical behavior and biological activity.
Uniqueness
7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a chlorine atom and a hydroxyl group on the indanone ring
Properties
IUPAC Name |
7-chloro-5-hydroxy-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4,11H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRCVDSYTJRFMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252354 | |
Record name | 7-Chloro-2,3-dihydro-5-hydroxy-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199782-69-8 | |
Record name | 7-Chloro-2,3-dihydro-5-hydroxy-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199782-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3-dihydro-5-hydroxy-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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